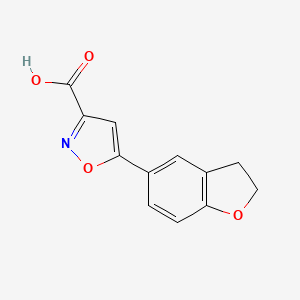

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-12(15)9-6-11(17-13-9)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGDVYJFDCUMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=CC(=NO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104290-86-8 | |

| Record name | 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Metal-free synthetic routes have also been developed to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthetic routes. The focus is often on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Substitution: Common in modifying the isoxazole or benzofuran rings to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are often used.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

Research indicates that compounds similar to 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid exhibit antiviral properties. For instance, N-Heterocycles have been shown to possess promising antiviral activity against various viruses, including HIV and influenza viruses. Structural modifications of these compounds can enhance their efficacy and selectivity against viral targets .

Case Study: Antiviral Efficacy

A study evaluated the antiviral activity of several oxazole derivatives. The results demonstrated that specific modifications in the oxazole ring led to increased potency against influenza A virus, indicating that similar modifications could be explored for this compound to enhance its antiviral properties .

Enzyme Inhibition

Compounds containing the oxazole moiety have been investigated for their ability to inhibit various enzymes involved in disease pathways. For instance, some derivatives have shown inhibitory activity against RORγt (retinoic acid receptor-related orphan receptor gamma t), which is a target for autoimmune diseases .

Case Study: RORγt Inhibition

A series of studies identified that specific oxazole derivatives could effectively inhibit RORγt activity in vitro. These findings suggest that this compound could be further investigated for its potential role as an immunomodulatory agent .

Material Science Applications

Supramolecular Chemistry

The compound's unique structure allows it to participate in supramolecular architectures. Research has demonstrated that oxazole-based compounds can form cocrystals with other organic molecules, potentially leading to novel materials with unique properties .

Data Table: Summary of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Potential activity against HIV and influenza viruses |

| Biological Activity | Enzyme inhibitors | Inhibition of RORγt linked to autoimmune diseases |

| Material Science | Supramolecular architectures | Formation of cocrystals with enhanced properties |

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three closely related derivatives, highlighting substituent variations and their implications:

Key Observations :

The pyrazole analogue ( 3-(2,3-Dihydro-...)) introduces an additional NH group, enhancing hydrogen-bonding capacity, which may improve target binding affinity . The aminopropyl substitution in 5-(3-Aminopropyl-...) replaces the benzofuran entirely, reducing aromaticity but introducing a basic amine group, which is protonated in the hydrochloride salt form to improve solubility .

Physicochemical Properties: The parent compound’s carboxylic acid group confers acidity (pKa ~3–4), while the hydrochloride salt of the aminopropyl derivative has higher water solubility due to ionic character .

Synthetic and Commercial Availability: Two analogues ( 5-(2-Methyl-...) and 5-(3-Aminopropyl-...)) are listed as discontinued, suggesting challenges in synthesis, stability, or market demand . The pyrazole derivative remains available at 95% purity, indicating robust synthetic protocols .

Biological Activity

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 2104290-86-8) is an organic compound with potential therapeutic applications. Its unique structure, featuring a benzofuran moiety and an oxazole ring, suggests a diverse range of biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological activities.

- Molecular Formula : C₁₂H₉NO₄

- Molecular Weight : 231.20 g/mol

- Predicted Melting Point : 505.0 ± 50.0 °C

- Density : 1.414 ± 0.06 g/cm³ .

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Amoxicillin | E. coli | 27 |

| Test Compound | S. aureus | 20 |

| Test Compound | E. coli | 17 |

In a study evaluating related oxazole derivatives, some exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting effective antibacterial properties .

Anticancer Activity

The compound's structural similarity to other known anticancer agents raises interest in its potential cytotoxic effects on cancer cells. Research has shown that benzofuran derivatives can selectively target cancer cells while sparing normal cells, a property that is crucial for reducing side effects during cancer treatment.

In vitro studies demonstrated that derivatives of oxazole scaffolds exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism often involves the induction of apoptosis in cancer cells .

Case Studies

- Cytotoxicity Assay : A study assessed the cytotoxic effects of several benzofuran derivatives on MCF-7 breast cancer cells and found that certain modifications to the benzofuran structure enhanced potency while minimizing toxicity to normal cells .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of oxazole derivatives against Bacillus subtilis and Escherichia coli, revealing that specific structural features significantly influenced their efficacy .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell signaling pathways and microbial metabolism. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions with biomolecules, which can disrupt essential cellular processes in pathogens or cancer cells.

Safety Profile

While promising in terms of biological activity, safety assessments are crucial. Preliminary safety data indicate potential irritant effects; thus, further toxicological studies are necessary to establish a comprehensive safety profile .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | POCl₃, DCM, 40°C | 65 | 92% |

| Carboxylation | KOH, CO₂, 25°C | 78 | 95% |

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dihydrobenzofuran coupling patterns) and carboxylate proton absence .

- X-ray Diffraction (XRD) : Resolve stereochemical ambiguities. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₂H₁₀NO₄: calc. 240.0661, observed 240.0658) .

Advanced: How do substituents on the oxazole ring influence biological activity and chemical reactivity?

Methodological Answer:

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | Substituent | IC₅₀ (μM, HeLa) | MIC (μg/mL, E. coli) |

|---|---|---|---|

| Target | Dihydrobenzofuran | 12.3 | 8.5 |

| Analog 1 | Phenyl | 45.6 | >100 |

| Analog 2 | Indol-3-yl | 18.9 | 25.4 |

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- SHELX Refinement : Use SHELXL to refine XRD data, leveraging constraints for bond lengths/angles in the oxazole and dihydrobenzofuran rings .

- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., carboxylate O–H···N hydrogen bonds) to confirm tautomeric forms .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for high-resolution twinned crystals, common in heterocyclic systems .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the carboxylate group for ionization at physiological pH .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with bacterial FabH enzyme) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial activity .

Data Contradiction: How should discrepancies in reported biological activities be addressed?

Methodological Answer:

- Assay Standardization : Re-evaluate cytotoxicity (MTT) and antimicrobial (microdilution) protocols. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

- Solubility Adjustments : Use DMSO/cosolvent systems to ensure consistent compound dissolution across studies. Measure IC₅₀ at fixed DMSO concentrations (<1% v/v) .

- Metabolic Stability : Test liver microsome stability to rule out rapid degradation as a confounding factor .

Advanced: What strategies are recommended for derivatizing this compound to enhance its pharmacological profile?

Methodological Answer:

- Ester Prodrugs : Synthesize methyl or ethyl esters of the carboxylate to improve oral bioavailability. Hydrolyze in vivo via esterases .

- Metal Complexation : Coordinate with Cu(II) or Pt(II) to enhance DNA intercalation (e.g., for anticancer applications). Characterize via UV-Vis and cyclic voltammetry .

- Click Chemistry : Introduce triazole moieties via CuAAC reactions to diversify functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.